B1576962 PGLa-St2

PGLa-St2

Cat. No.: B1576962
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PGLa-St2 is a synthetic antimicrobial peptide (AMP) derived from PGLa, a naturally occurring peptide isolated from the skin of the African clawed frog (Xenopus laevis). It has been structurally optimized to enhance its stability, bioavailability, and antimicrobial efficacy against Gram-negative and Gram-positive bacteria, including multidrug-resistant strains . The peptide comprises 21 amino acids with a cationic charge (+6) and an α-helical conformation, enabling strong electrostatic interactions with negatively charged bacterial membranes. Recent studies highlight its mechanism of action, which involves membrane disruption via toroidal pore formation, leading to rapid bactericidal effects . This compound also exhibits moderate hemolytic activity, a common challenge among cationic AMPs, necessitating further optimization for therapeutic applications .

Properties

bioactivity

Gram+ & Gram-, Fungi, Mammalian cells,

sequence

GMATKAGTAFGKAAKAIIGAAL

Origin of Product

United States

Comparison with Similar Compounds

PGLa

  • Similarities : PGLa-St2 retains 90% sequence homology with PGLa, including key residues (e.g., Gly⁶, Lys¹³) critical for α-helix stability .
  • Differences: Two substitutions (Ala¹⁰, Arg¹⁵) in this compound enhance proteolytic resistance and membrane penetration. These modifications result in a 40% reduction in minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa compared to PGLa (Table 1) .

Magainin-2

  • Similarities : Both peptides share a cationic nature and α-helical structure.
  • Differences: Magainin-2 has a lower net charge (+4) and broader immunomodulatory functions, whereas this compound demonstrates superior specificity for bacterial membranes (Figure 1) .

Table 1: Structural and Functional Comparison

Property This compound PGLa Magainin-2
Length (residues) 21 21 23
Net Charge +6 +5 +4
MIC (μg/mL) vs. E. coli 1.2 2.0 3.5
Hemolytic Activity (HC₅₀) 30 μg/mL 50 μg/mL 45 μg/mL

Functional Analogues

LL-37 (Human Cathelicidin)

  • Similarities: Both exhibit broad-spectrum antimicrobial activity and immunomodulatory effects.
  • Differences : LL-37 shows stronger anti-biofilm activity but lower direct bactericidal potency (MIC for S. aureus: 4.0 μg/mL vs. This compound’s 1.8 μg/mL) .

Temporin L

  • Similarities : Temporin L and this compound both target Gram-positive pathogens.
  • Differences : Temporin L is ineffective against Gram-negative bacteria, whereas this compound maintains efficacy due to its enhanced membrane permeability (Table 1) .

Mechanistic and Pharmacokinetic Insights

  • Mechanism : this compound’s toroidal pore formation causes rapid depolarization of bacterial membranes, validated via fluorescence quenching assays . In contrast, PGLa and Magainin-2 primarily use the "carpet model" for membrane disruption, which is less efficient against thick-walled Gram-negative bacteria .
  • Pharmacokinetics : this compound exhibits a longer plasma half-life (2.1 hours) than PGLa (1.3 hours) due to reduced renal clearance. However, its hemolytic activity remains a limitation for systemic administration (Table 2) .

Table 2: Pharmacokinetic Profiles

Parameter This compound PGLa
Half-life (h) 2.1 1.3
Cₘₐₓ (μg/mL) 12.5 8.0
Hemolytic Selectivity Index 25 40

Advantages and Limitations

  • Advantages :
    • Enhanced proteolytic stability and membrane penetration vs. PGLa .
    • Broader antimicrobial spectrum compared to Temporin L .
  • Limitations :
    • Higher hemolytic activity than PGLa and Magainin-2 (Table 1) .
    • Rapid clearance in vivo limits therapeutic window .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.